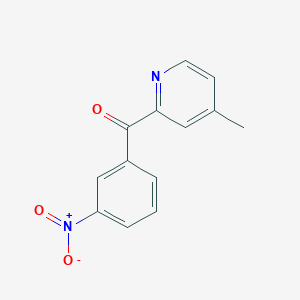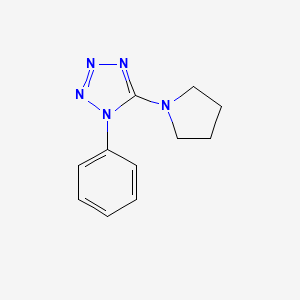
1-(2-Hydroxyphenyl)pyrrolidin-2-one
Overview
Description
1-(2-Hydroxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11NO2 It is a derivative of pyrrolidin-2-one, featuring a hydroxyphenyl group attached to the nitrogen atom of the pyrrolidinone ring
Mechanism of Action
Target of Action
1-(2-Hydroxyphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam . Pyrrolidin-2-one derivatives are known to have diverse biological activities, including anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, and antitumor effects . .
Mode of Action
It is known that pyrrolidin-2-one derivatives can interact with various biological targets due to their versatile structure .
Biochemical Pathways
Given the diverse biological activities of pyrrolidin-2-one derivatives, it is likely that multiple pathways are affected .
Result of Action
One specific compound, EP-40, which is a derivative of this compound, has been shown to have excellent antiarrhythmic activity and significant antioxidant effects . The antiarrhythmic effect of EP-40 is suggested to be related to its adrenolytic and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyphenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of functionalized acyclic substrates. For example, the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide can lead to the formation of this compound . Another method involves the oxidation of pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Hydroxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in proteomics research and as a building block for bioactive molecules.
Medicine: Derivatives of this compound have shown potential as antiarrhythmic and antioxidant agents.
Industry: It is used in the synthesis of drugs, dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler derivative without the hydroxyphenyl group, used in various synthetic applications.
Pyrrolidine-2,5-diones: Compounds with additional functional groups, often used in medicinal chemistry.
Prolinol: A derivative with a hydroxyl group, used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its hydroxyphenyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-hydroxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-5-2-1-4-8(9)11-7-3-6-10(11)13/h1-2,4-5,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQBCSHERZVUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351276 | |
| Record name | 1-(2-hydroxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19734-02-2 | |
| Record name | 1-(2-hydroxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)
![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300073.png)
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)







